molecular formula C15H12FN3O3S B5702308 N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide CAS No. 6617-64-7

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide

Cat. No.: B5702308
CAS No.: 6617-64-7
M. Wt: 333.3 g/mol
InChI Key: XXODRZQUVWTKCX-UHFFFAOYSA-N
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Description

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is a synthetic organic compound characterized by the presence of a fluoro-nitrophenyl group, a carbamothioyl group, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide typically involves the reaction of 4-fluoro-3-nitroaniline with phenyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or acetonitrile, with the addition of a base like triethylamine to facilitate the formation of the carbamothioyl linkage. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles (amines, thiols), solvents like ethanol or dimethylformamide (DMF).

    Oxidation: Hydrogen peroxide, acetic acid.

Major Products Formed

Scientific Research Applications

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of biochemical pathways. For example, it may inhibit bacterial enzymes, leading to the disruption of essential cellular processes and resulting in antibacterial effects. The presence of the fluoro and nitro groups enhances its binding affinity and specificity towards target molecules .

Comparison with Similar Compounds

Similar Compounds

  • N-[(4-fluoro-3-nitrophenyl)carbamothioyl]benzamide
  • N-[(4-fluoro-3-nitrophenyl)carbamothioyl]propanamide
  • N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-(4-methylphenoxy)acetamide

Uniqueness

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the phenylacetamide moiety differentiates it from other similar compounds and may contribute to its unique pharmacological properties .

Properties

IUPAC Name

N-[(4-fluoro-3-nitrophenyl)carbamothioyl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O3S/c16-12-7-6-11(9-13(12)19(21)22)17-15(23)18-14(20)8-10-4-2-1-3-5-10/h1-7,9H,8H2,(H2,17,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXODRZQUVWTKCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(=S)NC2=CC(=C(C=C2)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984650
Record name N-{[(4-Fluoro-3-nitrophenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6617-64-7
Record name N-{[(4-Fluoro-3-nitrophenyl)imino](sulfanyl)methyl}-2-phenylethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984650
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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